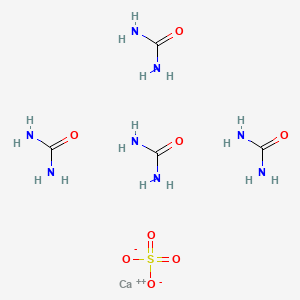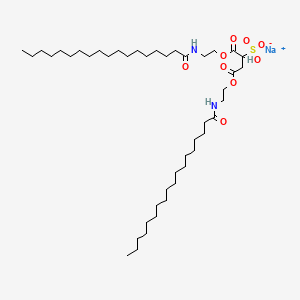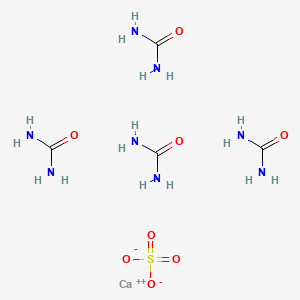
Calcium urea sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium urea sulfate is a compound formed by the reaction of calcium sulfate with urea. It is known for its unique crystalline structure and has applications in various fields, including agriculture and industry. The compound is often used as a fertilizer due to its ability to provide essential nutrients to plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium urea sulfate can be synthesized through several methods. One common method involves the reaction of calcium sulfate dihydrate (gypsum) with urea in the presence of water. The reaction typically proceeds as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction can be carried out at room temperature, and the resulting product is a crystalline adduct of calcium sulfate and urea .
Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium sulfate dihydrate with urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to ensure high conversion rates. The product is then dried and packaged for use .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium urea sulfate undergoes various chemical reactions, including hydrolysis and decomposition. When exposed to water, the urea component can hydrolyze, releasing ammonia and carbon dioxide. The calcium sulfate component can also participate in precipitation reactions, forming calcium carbonate in the presence of carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Precipitation: Carbon dioxide can react with calcium sulfate to form calcium carbonate.
Major Products Formed:
Hydrolysis: Ammonia and carbon dioxide.
Precipitation: Calcium carbonate.
Applications De Recherche Scientifique
Calcium urea sulfate has several applications in scientific research:
Soil Amendment: Enhances soil structure and fertility by providing essential nutrients.
Environmental Science: Studied for its potential to reduce greenhouse gas emissions from agricultural fields.
Mécanisme D'action
The mechanism of action of calcium urea sulfate in agriculture involves the slow release of nitrogen from the urea component. This slow release is achieved through the gradual hydrolysis of urea, which provides a steady supply of nitrogen to plants. The calcium sulfate component helps improve soil structure and provides calcium, an essential nutrient for plant growth .
Comparaison Avec Des Composés Similaires
Calcium urea sulfate can be compared with other nitrogen fertilizers such as urea and ammonium sulfate:
Urea: Provides a rapid release of nitrogen but can lead to significant nitrogen loss through volatilization.
Ammonium Sulfate: Provides both nitrogen and sulfur but can acidify the soil over time.
This compound: Offers a balanced release of nitrogen and calcium, improving nitrogen use efficiency and reducing environmental impact.
Similar compounds include:
Urea: A widely used nitrogen fertilizer.
Ammonium Sulfate: Another common nitrogen fertilizer with added sulfur.
Calcium Nitrate: Provides both calcium and nitrogen but has a different release profile compared to this compound.
Propriétés
Numéro CAS |
5124-39-0 |
|---|---|
Formule moléculaire |
C4H16CaN8O8S |
Poids moléculaire |
376.37 g/mol |
Nom IUPAC |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
Clé InChI |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)




![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)





